3-Fluoro-2-hydroxy-4-methoxybenzaldehyde
Overview
Description
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with appropriate reagents to introduce the hydroxyl group at the desired position. For instance, a method involves the use of 48% hydrobromic acid (HBr) under an inert atmosphere at 140°C for 3 hours . This reaction results in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-2-hydroxy-4-methoxybenzoic acid.
Reduction: 3-Fluoro-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, as an inhibitor of lysine-specific demethylase 1 (LSD1), it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
- 3-Fluoro-4-hydroxy-2-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Uniqueness
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIHBKCATSECDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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